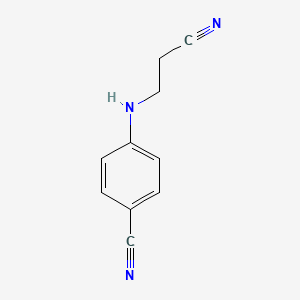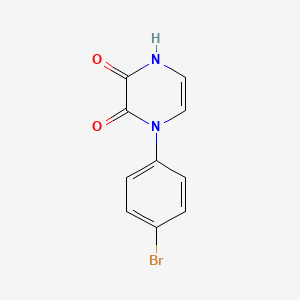
2-(2-Amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. It is known for its complex structure and potential therapeutic properties, particularly in the context of viral infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of aqueous hydrogen peroxide and N,N-diisopropylethylamine in a 1:1 mixture of acetonitrile and water for 30 minutes . This method allows for the fast preparation of secondary and tertiary amides, including those derived from aliphatic or aromatic potassium acyltrifluoroborates with different primary and secondary amines.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with new functional groups.
Scientific Research Applications
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It has been proposed as a novel inhibitor against viral proteases, particularly in the context of SARS-CoV-2. Its favorable docking score and interaction with key amino acid residues make it a promising candidate for further investigation.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride involves its interaction with specific molecular targets. In the context of viral infections, it acts as an inhibitor of viral proteases, such as the papain-like protease of SARS-CoV-2 . The compound binds to the active site of the protease, preventing its activity and thereby inhibiting viral replication. This interaction is facilitated by the compound’s ability to form stable complexes with key amino acid residues in the protease.
Comparison with Similar Compounds
Similar Compounds
STOCK1N-69160: This compound has a similar structure and has been proposed as a novel inhibitor against COVID-19 PLpro.
(S)-methyl 2-((S)-2-amino-3-methylbutanamido)-3-phenylpropanoate hydrochloride: Another compound with a similar backbone, used in biochemical research.
Uniqueness
2-(2-amino-3-methylbutanamido)-3-phenylpropanoic acid hydrochloride is unique due to its specific functional groups and its potential as a therapeutic agent against viral infections. Its ability to interact with viral proteases and inhibit their activity sets it apart from other similar compounds.
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJUZXNEOMXFFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2413801.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2413802.png)



![N-[[4-[2-(1-Ethylpyrazol-4-yl)morpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2413808.png)

![5-bromo-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2413812.png)
![2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole](/img/structure/B2413813.png)

